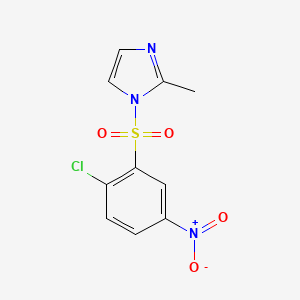

1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole

Description

1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole is a sulfonamide-substituted imidazole derivative characterized by a 2-methyl-imidazole core linked to a 2-chloro-5-nitrobenzenesulfonyl group. The sulfonyl group at position 1 of the imidazole ring introduces strong electron-withdrawing effects, while the chloro and nitro substituents on the benzene ring further modulate electronic properties. This structural motif is common in pharmaceuticals and agrochemicals due to the sulfonamide group’s ability to engage in hydrogen bonding and its metabolic stability .

The compound’s synthesis likely involves sulfonylation of 2-methyl-1H-imidazole with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions. While specific data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, analogs suggest moderate polarity due to the nitro and sulfonyl groups, which may influence crystallinity and solubility in organic solvents .

Properties

IUPAC Name |

1-(2-chloro-5-nitrophenyl)sulfonyl-2-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O4S/c1-7-12-4-5-13(7)19(17,18)10-6-8(14(15)16)2-3-9(10)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKHBCFYEBJJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.

Imidazole Formation: The formation of the imidazole ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include hydrogen gas, metal catalysts, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or signaling pathways, depending on the specific application.

Comparison with Similar Compounds

1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole ()

- Structural Differences : The benzene ring substituents include ethoxy, isopropyl, and methyl groups instead of chloro and nitro. The imidazole core has additional ethyl and methyl groups at positions 2 and 3.

- Electronic Effects: Ethoxy and isopropyl groups are electron-donating, contrasting with the electron-withdrawing chloro and nitro groups in the target compound.

- Applications : Likely used in materials science due to steric bulk, whereas the target compound’s nitro group may favor pharmacological applications (e.g., antimicrobial nitroimidazoles) .

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole ()

- Structural Differences : Lacks the benzenesulfonyl group; the nitro group is directly attached to the imidazole ring.

- Electronic Effects : The nitro group at position 5 of the imidazole increases ring electron deficiency, enhancing susceptibility to reduction—a key feature in prodrugs like metronidazole. The absence of a sulfonyl group reduces hydrogen-bonding capacity .

- Applications : Similar nitroimidazoles are used as antiparasitic agents, suggesting the target compound’s sulfonyl group may alter bioavailability or target specificity .

2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole ()

- Structural Differences : Features a benzimidazole core (fused benzene-imidazole system) with a n-butyl chain and dimethylphenylsulfonyl group.

- Electronic Effects: The benzimidazole system enhances aromaticity and planarity, improving intercalation with biological targets.

- Applications : Benzimidazoles are prominent in antivirals and antifungals (e.g., omeprazole), suggesting the target compound’s imidazole core may offer synthetic versatility but lower inherent activity .

Reactivity and Stability Comparisons

- Hydrolysis Susceptibility : Sulfonamide linkages in the target compound are generally stable under physiological conditions. However, the electron-withdrawing nitro group may increase susceptibility to nucleophilic attack compared to ethoxy-substituted analogs .

- Redox Activity : The nitro group in the target compound and ’s analog can undergo enzymatic reduction to cytotoxic intermediates, a mechanism exploited in antiparasitic drugs. The sulfonyl group in the target compound may stabilize such intermediates .

Crystallographic and Supramolecular Behavior

- The sulfonyl group’s hydrogen-bonding capacity (as seen in Etter’s graph-set analysis) may promote layered or helical crystal structures .

- Comparison with Coordination Complexes : In -methylimidazole acts as a ligand for Zn(II), forming distorted tetrahedral geometries. The target compound’s sulfonyl group could sterically hinder metal coordination, limiting its use in metallodrugs compared to simpler imidazoles .

Biological Activity

1-(2-Chloro-5-nitro-benzenesulfonyl)-2-methyl-1H-imidazole is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features:

- Chlorine and nitro groups, which are known to enhance biological activity.

- An imidazole ring that is common in many biologically active compounds.

Biological Activity Overview

The compound exhibits significant biological activities, primarily categorized into antimicrobial and anticancer effects.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Strains : The compound demonstrated inhibition against Escherichia coli and Staphylococcus aureus, with inhibition zones measuring approximately 10.25 mm and 9.59 mm, respectively, at a concentration of 500 µg/mL .

- Fungal Strains : It also showed antifungal activity against Candida albicans, with a comparable inhibition profile to standard antibiotics .

Anticancer Activity

The anticancer potential of the compound has been assessed in multiple studies:

- Cell Line Testing : It exhibited cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these cell lines were reported to be 15.7 µM and 33.9 µM respectively .

- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased p53 expression levels in treated cells. This suggests a mechanism involving the activation of apoptotic pathways rather than necrosis .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Canine Malignant Histiocytosis : In a study involving canine malignant histiocytic cell line DH82, the compound resulted in a mean percentage cell death of 59.2% at a concentration of 15 µg/mL, outperforming simpler chalcone derivatives .

- Inhibition Studies : The compound was identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme linked to inflammation, with an IC50 value of 0.26 µmol/L. This positions it as a candidate for anti-inflammatory therapies .

Data Summary Table

| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antibacterial | E. coli | - | Inhibition zone: 10.25 mm |

| S. aureus | - | Inhibition zone: 9.59 mm | |

| Antifungal | C. albicans | - | Comparable to standard antibiotics |

| Anticancer | MCF-7 | 15.7 | Induces apoptosis |

| HT-29 | 33.9 | Selective toxicity observed | |

| DH82 | - | Mean cell death: 59.2% at 15 µg/mL | |

| MPO Inhibition | - | 0.26 | Potential anti-inflammatory agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.